molecular formula C21H26ClN3O3 B244610 N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide

Cat. No. B244610
M. Wt: 403.9 g/mol
InChI Key: LXFZKPJKOLWTQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide, also known as CE3F4, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. It is a selective antagonist of the 5-HT3 receptor, which is a subtype of serotonin receptor that is involved in the regulation of neurotransmitter release in the central and peripheral nervous systems. The purpose of

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide involves its selective antagonistic effect on the 5-HT3 receptor, which is a subtype of serotonin receptor that is involved in the regulation of neurotransmitter release in the central and peripheral nervous systems. By blocking the activity of the 5-HT3 receptor, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide can modulate the release of various neurotransmitters, such as dopamine, norepinephrine, and acetylcholine, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been shown to modulate the release of various neurotransmitters, such as dopamine, norepinephrine, and acetylcholine, which are involved in the regulation of mood, cognition, and behavior. It has also been shown to have anxiolytic and antidepressant-like effects in animal models, indicating its potential as a candidate for the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide is its selective antagonistic effect on the 5-HT3 receptor, which makes it a potential candidate for the treatment of various neurological and psychiatric disorders. Another advantage is its relatively high purity, which allows for accurate dosing and reproducible results in lab experiments. However, one limitation of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide, including:
1. Further investigation of its potential applications in the treatment of neurological and psychiatric disorders, such as anxiety, depression, and schizophrenia.
2. Development of more effective synthesis methods to improve the yield and purity of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide.
3. Exploration of its pharmacokinetics and bioavailability in animal models and in vitro studies.
4. Investigation of its potential interactions with other neurotransmitter systems, such as the dopamine and glutamate systems.
5. Development of more selective and potent analogs of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide for use in drug discovery and development.
In conclusion, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. Its selective antagonistic effect on the 5-HT3 receptor makes it a potential candidate for the treatment of various neurological and psychiatric disorders, such as anxiety, depression, and schizophrenia. Further research is needed to explore its potential applications and to develop more effective synthesis methods and analogs.

Synthesis Methods

The synthesis of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide involves the reaction of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline with 2-(4-methoxyphenoxy)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide as a white crystalline solid with a purity of over 98%.

Scientific Research Applications

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has been studied for its potential applications in various fields of scientific research, including neuroscience, pharmacology, and drug discovery. It has been shown to have a selective antagonistic effect on the 5-HT3 receptor, which is involved in the regulation of neurotransmitter release in the central and peripheral nervous systems. This makes N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide a potential candidate for the treatment of various neurological and psychiatric disorders, such as anxiety, depression, and schizophrenia.

properties

Molecular Formula

C21H26ClN3O3

Molecular Weight

403.9 g/mol

IUPAC Name

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C21H26ClN3O3/c1-3-24-10-12-25(13-11-24)20-9-4-16(14-19(20)22)23-21(26)15-28-18-7-5-17(27-2)6-8-18/h4-9,14H,3,10-13,15H2,1-2H3,(H,23,26)

InChI Key

LXFZKPJKOLWTQP-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC)Cl

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC)Cl

Origin of Product

United States

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